molecular formula C6H7ClN2O B14851503 4-(Aminomethyl)-2-chloro-3-pyridinol

4-(Aminomethyl)-2-chloro-3-pyridinol

Cat. No.: B14851503
M. Wt: 158.58 g/mol
InChI Key: MKLSPSCAEMUKDL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-chloro-3-pyridinol is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 4-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-chloro-3-pyridinol can be achieved through several methods. One common approach involves the chlorination of 4-(Aminomethyl)-3-pyridinol using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and chlorination, followed by purification through crystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-chloro-3-pyridinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)-2-chloro-3-pyridinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-chloro-3-pyridinol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)-3-pyridinol: Lacks the chlorine atom at the 2-position.

    2-Chloro-3-pyridinol: Lacks the aminomethyl group at the 4-position.

    4-(Aminomethyl)-2-chloropyridine: Lacks the hydroxyl group at the 3-position

Uniqueness

4-(Aminomethyl)-2-chloro-3-pyridinol is unique due to the presence of both the aminomethyl group and the chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-(aminomethyl)-2-chloropyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H,3,8H2

InChI Key

MKLSPSCAEMUKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)O)Cl

Origin of Product

United States

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